1-Iodo-3-(2-methylpropyl)bicyclo[1.1.1]pentane
Description
1-Iodo-3-(2-methylpropyl)bicyclo[1.1.1]pentane (CAS: 159600-52-9, molecular formula: C₈H₁₃I, molar mass: 236.09 g/mol) is a bicyclo[1.1.1]pentane (BCP) derivative functionalized with an iodine atom at the bridgehead position and a 2-methylpropyl (isobutyl) group at the secondary bridge position . BCP cores are highly strained, rigid scaffolds prized in medicinal chemistry for their ability to act as bioisosteres for flat aromatic rings, tert-butyl groups, or internal alkynes, thereby enhancing three-dimensionality, solubility, and pharmacokinetic properties . The iodine substituent in this compound provides a versatile handle for further functionalization via cross-coupling reactions or nucleophilic substitutions, making it a valuable intermediate in drug discovery and materials science .
Structure
3D Structure
Properties
IUPAC Name |
1-iodo-3-(2-methylpropyl)bicyclo[1.1.1]pentane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15I/c1-7(2)3-8-4-9(10,5-8)6-8/h7H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGCFOCZMJAUGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC12CC(C1)(C2)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15I | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-iodo-3-(2-methylpropyl)bicyclo[1.1.1]pentane typically involves the reaction of alkyl iodides with [1.1.1]propellane. This reaction can be performed in a flow system and requires only light as a catalyst, making it a clean and scalable method. The reaction proceeds efficiently without the need for additional catalysts, initiators, or additives . The general reaction scheme is as follows:
Starting Materials: Alkyl iodides and [1.1.1]propellane.
Reaction Conditions: Light-enabled reaction in a flow system.
Product: this compound with high purity.
This method allows for the production of the compound in milligram, gram, and even kilogram quantities, making it suitable for both laboratory-scale and industrial-scale synthesis .
Chemical Reactions Analysis
Radical-Mediated Functionalization
The iodinated BCP scaffold participates in radical chain reactions due to the labile C–I bond. For example:
-
Photoinitiated Hunsdiecker-type reactions generate iodinated intermediates that react with nucleophiles (e.g., amines, thiols) under mild conditions to form substituted bicyclo[1.1.0]butanes (BCBs) via an SN1/E1-like mechanism .
| Reaction Conditions | Nucleophile | Product (Yield) | Source |
|---|---|---|---|
| Sulfolane, 100°C, 18h | Piperidine | BCB-amine (3 , 42%) | |
| DMF, microwave, 120°C, 30 min | Thiourea | BCB-thioether (24 , 35%) |
Mechanistic Insight : The reaction proceeds via a carbocation intermediate, stabilized by the bicyclic framework, followed by nucleophilic attack . Competing elimination pathways (e.g., formation of alkene 25 ) are observed at elevated temperatures .
Nucleophilic Substitution
Direct substitution of iodine is feasible with soft nucleophiles:
-
Azide displacement : NaN₃ in DMF at 80°C yields the corresponding BCP-azide (79 , 47–90%) .
-
Thiol substitution : Thiophenol in the presence of base generates BCP-thioethers (81 , 60–75%) .
Key Observation : Aromatic iodides (e.g., phenyl iodide) are unreactive under similar conditions, highlighting the unique reactivity of BCP iodides .
Radical Additions
BCP-I-iBu participates in atom-transfer radical addition (ATRA) reactions:
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Reaction with α-iodoaziridines under blue LED light generates nitrogen-substituted BCPs (3 , 45–85%) .
Mechanism : Radical initiation via iodine abstraction, followed by addition to the strained BCP core .
Elimination Reactions
Thermal or microwave-assisted conditions promote β-elimination:
| Conditions | Product (Ratio) | Source |
|---|---|---|
| Microwave, 140°C, 15 min | 25 : BCB = 5:1 |
Functional Group Interconversion
The iodo group can be converted to other functionalities:
-
Hydrolysis : AgNO₃ in aqueous THF yields BCP-alcohols (23 , 35%) .
-
Reduction : Bu₃SnH/AIBN reduces iodine to hydrogen, forming 3-(2-methylpropyl)BCP (87 , 72%) .
Synthetic Scalability
BCP-I-iBu derivatives are accessible via flow photochemistry :
Scientific Research Applications
Synthesis of 1-Iodo-3-(2-methylpropyl)bicyclo[1.1.1]pentane
The synthesis of this compound can be achieved through various methods, including photochemical reactions that facilitate the formation of bicyclo[1.1.1]pentanes using light as a catalyst. Recent advancements have demonstrated that these compounds can be synthesized in significant yields without the need for additional catalysts, making the process more efficient and practical for large-scale applications .
Table 1: Synthesis Methods for Bicyclo[1.1.1]pentanes
| Method | Description | Yield (%) |
|---|---|---|
| Photochemical Reaction | Utilizes light to induce the formation of bicyclo[1.1.1]pentanes | Up to 66% |
| Traditional Synthesis | Involves multiple steps with various reagents and conditions | Variable |
| Flow Chemistry | Continuous flow systems optimize reaction conditions for better yields | Enhanced |
Biological Activities
Research indicates that bicyclo[1.1.1]pentanes exhibit promising biological activities, particularly as bioisosteres of phenyl rings in pharmaceuticals. The incorporation of this compound into drug candidates has shown potential in enhancing efficacy while reducing side effects.
Case Studies
Several studies have investigated the pharmacological properties of compounds containing bicyclo[1.1.1]pentane frameworks:
- Anticancer Activity : A study demonstrated that derivatives of bicyclo[1.1.1]pentane exhibited significant inhibitory effects on cancer cell lines, suggesting their potential as anticancer agents .
- Drug Discovery : Pharmaceutical companies have utilized bicyclo[1.1.1]pentanes in drug discovery projects, leading to the development of new therapeutic agents targeting various diseases .
Applications in Drug Development
The unique structural characteristics of this compound make it an attractive candidate for drug development:
- Bioisosteric Replacement : The compound can replace phenyl groups in existing drugs, potentially improving pharmacokinetic properties and reducing toxicity .
- Diverse Functionalization : The ability to functionalize bicyclo[1.1.1]pentanes allows for the creation of a wide range of derivatives tailored for specific biological targets .
Table 2: Applications in Drug Development
| Application | Description |
|---|---|
| Bioisosteric Replacement | Enhances drug efficacy and safety |
| Functionalization | Enables tailored compounds for specific biological targets |
| Anticancer Agents | Potential use in developing new cancer therapies |
Mechanism of Action
The mechanism of action of 1-iodo-3-(2-methylpropyl)bicyclo[1.1.1]pentane is primarily determined by its ability to undergo various chemical transformations. The iodine atom and the strained bicyclo[1.1.1]pentane core play crucial roles in its reactivity. The compound can interact with molecular targets through covalent bonding, radical reactions, and non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to diverse biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues of 1-iodo-3-(2-methylpropyl)BCP and their distinguishing features:
Physicochemical Properties
- Lipophilicity : The 2-methylpropyl group in 1-iodo-3-(2-methylpropyl)BCP increases logP compared to smaller substituents (e.g., methyl or CF₃) but remains lower than aromatic bioisosteres .
- Solubility : Iodo-BCPs exhibit moderate aqueous solubility due to halogen hydrophobicity, whereas BCP-F₂ derivatives show improved solubility (~2× higher than benzene mimics) .
- Stability : Iodo-BCPs are thermally stable but sensitive to light, requiring storage in amber vials. Fluorinated BCPs (e.g., BCP-F₂) demonstrate superior oxidative stability .
Reactivity and Functionalization
- Iodo-BCPs: The iodine atom undergoes Suzuki-Miyaura cross-coupling with boronic acids or Stille couplings with organostannanes, enabling rapid diversification .
- Bromo-BCPs : Less reactive in cross-coupling but suitable for nucleophilic substitutions (e.g., Grignard reactions) .
- BCP-F₂ : Fluorine’s electronegativity limits further functionalization but enhances binding in enzyme active sites (e.g., kinase inhibitors) .
Biological Activity
The compound 1-Iodo-3-(2-methylpropyl)bicyclo[1.1.1]pentane is a derivative of bicyclo[1.1.1]pentane (BCP), which has gained attention in medicinal chemistry due to its unique structural properties and potential therapeutic applications. BCPs serve as non-classical bioisosteres, providing alternatives to traditional aromatic rings and bulky groups in drug design. This article reviews the biological activity of this specific compound, focusing on its anti-inflammatory properties, metabolic stability, and potential applications in drug development.
Structural Properties
Bicyclo[1.1.1]pentanes are characterized by their three-dimensional structure and sp³-rich framework, which can enhance pharmacokinetic properties such as lipophilicity and metabolic stability compared to traditional aromatic systems. The incorporation of iodine in this compound may influence its biological activity by affecting binding interactions and metabolic pathways.
Biological Activity Overview
Research has highlighted several aspects of the biological activity of BCP derivatives, including:
- Anti-inflammatory Effects : BCP-containing compounds have shown significant anti-inflammatory properties, particularly through modulation of inflammatory pathways involving NFκB and cytokine release.
- Metabolic Stability : The unique structure of BCPs contributes to improved metabolic stability, reducing the likelihood of rapid degradation in biological systems.
- Potential as Drug Candidates : BCPs are being explored as replacements for traditional aromatic groups in various drug candidates, enhancing their pharmacological profiles.
1. Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of BCP derivatives, including those similar to this compound. The results indicated that certain BCP analogues significantly inhibited lipopolysaccharide (LPS)-induced NFκB activity in monocytes by approximately 50%, demonstrating their potential as anti-inflammatory agents (IC50 in the picomolar range) .
| Compound | IC50 (nM) | Mechanism |
|---|---|---|
| BCP-sLXm | <0.001 | NFκB inhibition |
| Control | >100 | No effect |
2. Metabolic Stability
Research comparing the metabolic stability of compounds with traditional aromatic rings versus BCPs showed that BCPs exhibited lower clearance rates and longer elimination half-lives in both in vitro and in vivo studies . For instance, a compound derived from a bicyclo[1.1.1]pentane core demonstrated significantly improved pharmacokinetic properties compared to its phenyl counterpart.
| Compound Type | Clearance (mL/min/kg) | Half-life (hours) |
|---|---|---|
| Bicyclo[1.1.1]pentane | 0.2 | 66 |
| Phenyl derivative | 5 | 12 |
3. Drug Development Applications
The structural advantages of BCPs have led to their incorporation into various drug candidates targeting enzymes like indoleamine-2,3-dioxygenase (IDO) . These modifications not only improved potency but also enhanced solubility and permeability.
Q & A
Basic Research Questions
Q. What are the primary synthetic strategies for preparing 1-iodo-3-(2-methylpropyl)bicyclo[1.1.1]pentane?
- Answer: The compound is typically synthesized via functionalization of [1.1.1]propellane. For example, iodine and alkyl substituents can be introduced through radical or nucleophilic addition to the strained central bond of propellane. Key steps include:
- Iodination: Reaction of [1.1.1]propellane with iodine under controlled conditions to yield 1,3-diiodo-bicyclo[1.1.1]pentane intermediates.
- Alkylation: Subsequent substitution of one iodine atom with a 2-methylpropyl group via Grignard or organozinc reagents.
- Optimization: Reaction temperature (-78°C to 0°C) and solvent (THF or Et₂O) are critical to minimize side reactions and maximize regioselectivity .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Answer: Use a combination of:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm substitution patterns and bridgehead stereochemistry. For example, characteristic upfield shifts for bridgehead protons (δ 1.5–2.5 ppm) and downfield iodine-induced deshielding in ¹³C signals .
- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns consistent with iodine (e.g., [M+H]⁺ with expected isotopic splitting).
- X-ray Crystallography: Resolve ambiguous cases (e.g., bridgehead substitution regiochemistry) by analyzing single-crystal structures .
Advanced Research Questions
Q. How do steric and electronic effects of the 2-methylpropyl group influence reactivity in cross-coupling reactions?
- Answer: The bulky 2-methylpropyl group increases steric hindrance at the bridgehead, reducing reaction rates in Suzuki-Miyaura couplings. However, its electron-donating nature stabilizes transition states in nucleophilic substitutions. For example:
- Steric Effects: Lower yields (<50%) observed in couplings with aryl boronic acids due to hindered access to the Pd catalyst.
- Electronic Effects: Enhanced stability of radical intermediates in photoredox reactions, enabling selective C–I bond activation .
- Experimental Design: Compare reaction kinetics using substituents of varying bulk (e.g., methyl vs. tert-butyl) to isolate steric/electronic contributions .
Q. What methodologies resolve contradictions in reported reaction yields for bicyclo[1.1.1]pentane derivatives?
- Answer: Discrepancies often arise from trace impurities (e.g., residual propellane) or competing pathways. Mitigation strategies include:
- Purification: Use of preparative HPLC or sublimation to remove unreacted propellane.
- Mechanistic Probes: Add radical traps (e.g., TEMPO) or isotopic labeling to identify dominant pathways (radical vs. ionic).
- Computational Modeling: DFT studies to predict activation barriers for competing mechanisms (e.g., iodine abstraction vs. nucleophilic substitution) .
Q. How can computational chemistry guide the design of bicyclo[1.1.1]pentane-based enzyme inhibitors?
- Answer:
- Docking Studies: Model the compound’s rigid scaffold into hydrophobic enzyme pockets (e.g., Lp-PLA2) to assess fit and binding energy.
- MD Simulations: Evaluate conformational stability of the inhibitor-enzyme complex over time.
- Electrostatic Mapping: Compare charge distribution with phenyl analogs to rationalize differences in IC₅₀ values (e.g., reduced π-stacking but improved van der Waals interactions) .
Methodological Notes
- Synthetic Challenges: Avoid prolonged exposure to light or heat to prevent decomposition of the strained bicyclo[1.1.1]pentane core.
- Safety Protocols: Handle iodine-containing intermediates in a fume hood due to potential volatility and toxicity .
- Data Reproducibility: Report reaction conditions in detail (e.g., cooling rate, reagent purity) to address variability in literature procedures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
